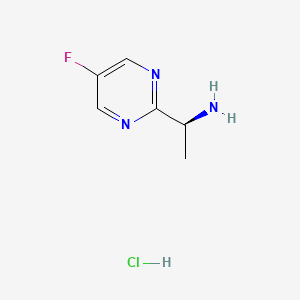

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride

概要

説明

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C₆H₈ClFN₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride typically involves the fluorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at position 5 of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.

Key Observations :

-

Fluorine's strong electron-withdrawing effect directs substitution to the 5-position .

-

Steric hindrance from the ethanamine group limits reactivity at the 2-position .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Research Findings :

Oxidation and Reduction

The ethanamine moiety undergoes redox transformations, critical for modifying pharmacological properties.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic, 60°C) | Ketone derivatives |

| Reduction | NaBH₄/MeOH or H₂/Pd-C | Secondary alcohols or alkanes |

Mechanistic Insights :

-

PLP (pyridoxal phosphate) cofactor in enzymatic systems prevents racemization during reduction .

-

Over-oxidation to carboxylic acids is avoided using controlled stoichiometry .

Enzymatic Transamination

Immobilized amine transaminases (ATAs) enable stereoselective synthesis of this compound.

Flow Synthesis Protocol :

-

Biocatalyst : (S)-selective ATA from Vibrio fluvialis immobilized on glyoxyl-agarose.

-

Substrates : 1-(5-Fluoropyrimidin-2-yl)ethanone (20 mM) and (S)-α-methylbenzylamine (20 mM).

-

Conditions : Phosphate buffer (pH 8), 28°C, 10 min residence time.

| Parameter | Value | Outcome |

|---|---|---|

| Conversion rate | 38–40% | 99% enantiomeric excess (ee) |

| Productivity | 0.65 g biocatalyst | 0.12 mmol/h |

Challenges :

-

PLP leaching causes racemization, reducing ee to 85% without immobilization .

-

Co-solvents like DMSO (2% v/v) improve substrate solubility but inhibit enzyme activity at >5% .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in neutralization and ligand-exchange reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Neutralization | NaOH (aq) | Free base form (pH-dependent) |

| Ligand substitution | AgNO₃ in ethanol | Silver complexes for catalysis |

Structural Impact :

-

The hydrochloride form enhances solubility in polar solvents (e.g., water, DMSO) .

-

Free base form is volatile and prone to sublimation under vacuum .

Degradation Pathways

Stability studies reveal two primary degradation routes:

| Pathway | Conditions | Degradation Products |

|---|---|---|

| Hydrolysis | Acidic (HCl) or basic (NaOH) | 5-fluoropyrimidin-2-ol derivatives |

| Thermal decomposition | >150°C (neat) | Fluorinated polycyclic amines |

Stability Recommendations :

科学的研究の応用

The biological activities of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride can be categorized into several key areas:

- Antiviral Properties : The compound has shown promise in targeting viral replication mechanisms, potentially inhibiting the lifecycle of various viruses. Research indicates that similar fluoropyrimidine derivatives can interfere with viral RNA synthesis, thereby reducing viral load in infected cells.

- Antitumor Activity : It exhibits antitumor effects by inhibiting cancer cell proliferation. This action is primarily attributed to its ability to interfere with nucleic acid synthesis, which is crucial for cancer cell division and growth.

- Neurotransmitter Modulation : Due to its amine functionality, this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions. This aspect is under investigation for its implications in treating neurological disorders.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds highlight variations in biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Anticancer agent; inhibits RNA synthesis |

| 2-Amino-5-fluoropyrimidine | Amino group on pyrimidine | Potential use in antiviral therapies |

| 4-Amino-5-fluoro-2-pyrimidinone | Fluorinated pyrimidinone | Antitumor activity through DNA interference |

These comparisons illustrate how modifications in functional groups can significantly alter pharmacological profiles, making this compound particularly unique due to its specific stereochemistry and functional capabilities.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Antiviral Studies : In vitro studies demonstrated that derivatives of this compound effectively inhibit viral replication in cell cultures, providing a basis for further development as antiviral agents.

- Cancer Research : Clinical trials have indicated that compounds resembling this compound exhibit significant tumor reduction in animal models, suggesting potential applications in oncology.

- Neuroscience Applications : Preliminary research suggests that this compound may influence neurotransmitter levels, indicating possible applications in treating conditions such as depression or anxiety disorders.

作用機序

The mechanism of action of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (5-Fluoropyrimidin-2-yl)methanamine hydrochloride

- (5-Fluoropyrimidin-2-yl)methanol

- 2-(5-Fluoropyrimidin-2-yl)ethanamine

Uniqueness

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also imparts distinct chemical properties, such as increased stability and reactivity, compared to non-fluorinated analogs.

生物活性

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is a chiral amine with significant biological activity, primarily due to its interaction with various molecular targets. This compound is characterized by a fluorinated pyrimidine ring, which enhances its binding affinity to biological receptors and enzymes, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound consists of an ethanamine moiety attached to a 5-fluoropyrimidine. The presence of the fluorine atom increases lipophilicity and stability, facilitating better solubility and bioavailability in biological systems. The hydrochloride form further enhances these properties, making it suitable for therapeutic applications.

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : It exhibits potential in inhibiting cancer cell proliferation by interfering with nucleic acid synthesis. The fluoropyrimidine component is known for its role in inhibiting thymidylate synthase (TYMS), an essential enzyme in DNA synthesis pathways .

- Antiviral Properties : The compound has shown efficacy in targeting viral replication mechanisms, which is crucial for the development of antiviral therapies.

- Neurotransmitter Modulation : Due to its amine functionality, it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Research Findings

Recent studies have explored the biological activity and therapeutic potential of this compound. Key findings include:

-

Anticancer Activity :

- A study demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced efficacy against cancer cell lines such as MCF-7 and MDA-MB-231 .

- Table 1 summarizes the comparative IC50 values of various compounds against different cancer cell lines.

Compound Cell Line IC50 (µM) (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine MCF-7 9.46 5-Fluorouracil MCF-7 17.02 (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine MDA-MB-231 1.75 5-Fluorouracil MDA-MB-231 11.73 - Mechanistic Studies :

- Synthetic Routes :

Case Studies

A notable case study involved the evaluation of this compound's effects on colorectal cancer models. The study reported significant tumor size reduction in treated groups compared to controls, highlighting its potential as a therapeutic agent .

特性

IUPAC Name |

(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXIYWZAHFHREE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735465 | |

| Record name | (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935667-21-3 | |

| Record name | (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。